6-Chloro-8-methylquinoline-3-carboxylic acid

Catalog No.
S1938748
CAS No.
948289-56-3
M.F
C11H8ClNO2
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-8-methylquinoline-3-carboxylic acid

CAS Number

948289-56-3

Product Name

6-Chloro-8-methylquinoline-3-carboxylic acid

IUPAC Name

6-chloro-8-methylquinoline-3-carboxylic acid

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)

InChI Key

AZUBVKRZQUUAAX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl

Synthesis of Novel Quinoline Derivatives

    Specific Scientific Field: Chemistry

    Summary of the Application: The compound “6-Chloro-8-methylquinoline-3-carboxylic acid” is used in the synthesis of novel quinoline derivatives.

    Methods of Application or Experimental Procedures: The synthesis involves the application of Vilsmeier–Haack reaction.

    Results or Outcomes: The synthesized compounds were screened against two Gram-positive bacteria (Bacillus subtilis ATCC6633 and Staphylococcus aureus ATCC25923) and two Gram-negative bacteria (Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853).

Antimicrobial Activity

Anticancer Activity

Antioxidant Activity

Molecular Docking

6-Chloro-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. It is characterized by a quinoline core structure, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the sixth position and a methyl group at the eighth position of the quinoline ring, along with a carboxylic acid functional group at the third position, contributes to its unique chemical properties and potential biological activities .

, including:

  • Decarboxylation: The carboxylic acid group can be removed under certain conditions, leading to the formation of a corresponding quinoline derivative.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and may exhibit different biological activities.
  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles, leading to diverse derivatives that may have enhanced pharmacological properties .

Research indicates that 6-chloro-8-methylquinoline-3-carboxylic acid exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent, particularly against various bacterial strains. Additionally, its derivatives have shown promise in anti-inflammatory and anticancer research due to their ability to modulate specific biological pathways . The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of 6-chloro-8-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions can lead to the formation of the quinoline ring.
  • Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution methods.
  • Carboxylation: The final step often involves the introduction of the carboxylic acid group via carboxylation reactions, which may utilize carbon dioxide in the presence of suitable catalysts .

6-Chloro-8-methylquinoline-3-carboxylic acid has several applications in research and industry:

  • Pharmaceutical Development: Its derivatives are explored for their potential in drug development, particularly in treating infections and inflammation.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.
  • Biological Research: Used as a tool compound to study biological pathways and mechanisms due to its ability to interact with various biomolecules .

Interaction studies involving 6-chloro-8-methylquinoline-3-carboxylic acid focus on its binding affinity and activity against specific biological targets. These studies have shown that the compound can interact with enzymes involved in metabolic pathways, influencing their activity. Additionally, it has been evaluated for its potential interactions with cellular receptors, which could elucidate its mechanism of action in antimicrobial and anti-inflammatory contexts .

Several compounds share structural similarities with 6-chloro-8-methylquinoline-3-carboxylic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acidC₁₁H₈ClNO₃Contains a hydroxyl group at the fourth position; potential for enhanced solubility and biological activity
6-Methylquinoline-3-carboxylic acidC₁₁H₉NO₂Lacks chlorine; may exhibit different reactivity and biological properties
8-Methylquinoline-3-carboxylic acidC₁₁H₉NO₂Similar carboxylic acid functionality but without chlorine; differing pharmacological profiles

The uniqueness of 6-chloro-8-methylquinoline-3-carboxylic acid lies in its specific halogenation pattern and methyl substitution, which significantly influence its chemical reactivity and biological activity compared to these similar compounds .

Quinoline Scaffold Topological Analysis

The quinoline scaffold serves as the fundamental architectural framework of 6-chloro-8-methylquinoline-3-carboxylic acid, consisting of a fused benzene-pyridine ring system that provides both aromatic stability and heteroatom functionality [4]. The quinoline moiety adopts a planar configuration with specific bond lengths and angles that differ from simple aromatic systems due to the presence of the nitrogen heteroatom [5].

Topological analysis reveals that the quinoline scaffold exhibits delocalized π-electron systems across both the pyridine and benzene rings [6]. The nitrogen atom at position 1 creates an electron-deficient region that influences the overall electron distribution patterns throughout the molecule [4]. The bicyclic structure maintains planarity with calculated bond lengths showing N1-C2 distance of approximately 1.318 Å and C2-C3 distance of 1.418 Å, which are characteristic of quinoline derivatives [7].

The molecular geometry optimization using density functional theory calculations demonstrates that the quinoline scaffold maintains its aromatic character while accommodating the three substituents without significant distortion of the ring system [5] [8]. The calculated interplanar angles remain close to zero degrees, indicating minimal steric disruption of the aromatic planarity [9].

Electronic Distribution Mapping

The electronic distribution in 6-chloro-8-methylquinoline-3-carboxylic acid results from the complex interplay between the quinoline scaffold and its three substituents. Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) energy levels are significantly influenced by the electron-donating methyl group and the electron-withdrawing chlorine substituent [10].

The charge density distribution patterns show that the quinoline ring system maintains its aromatic character while exhibiting localized regions of electron density variation due to substituent effects [11]. The pyridine nitrogen creates an electron-deficient region at the 2-position, while the benzene ring portion shows more uniform electron distribution [12].

Chlorine Substituent Electronic Effects

The chlorine atom at position 6 exerts predominantly electron-withdrawing effects through both inductive and weak resonance mechanisms [14]. The inductive effect of chlorine is stronger than its resonance contribution, resulting in a net electron-withdrawing influence on the quinoline system [15]. This electronic withdrawal decreases the electron density throughout the aromatic ring system, particularly affecting the benzene portion of the quinoline scaffold [12].

Experimental evidence from X-ray photoelectron spectroscopy studies confirms that chlorine substitution causes a measurable increase in binding energies of carbon atoms by approximately 0.2 eV compared to unsubstituted quinoline [12]. The electron-withdrawing nature of chlorine also influences the HOMO energy levels, making them more negative and increasing the HOMO-LUMO energy gap [14].

The chlorine substituent demonstrates deactivating effects toward electrophilic aromatic substitution reactions while maintaining ortho-para directing capabilities due to its lone pair electrons [16]. This dual electronic behavior results from the competition between the strong inductive electron withdrawal and the weaker resonance electron donation [15].

Methyl Group Steric and Electronic Contributions

The methyl group at position 8 provides electron-donating effects through hyperconjugation and inductive mechanisms [17]. This alkyl substituent increases electron density in the quinoline system, particularly affecting the benzene ring portion where it is directly attached [10]. The methyl group exhibits a smaller steric profile compared to larger alkyl substituents, minimizing conformational constraints on the quinoline scaffold [9].

Computational studies demonstrate that the methyl group raises the HOMO energy levels while having minimal effect on LUMO energies, resulting in a decreased HOMO-LUMO energy gap [10]. The electron-donating character of the methyl group partially counteracts the electron-withdrawing effects of the chlorine substituent, creating a balanced electronic environment [17].

The steric effects of the methyl group are minimal due to its small size and the available space at the 8-position of the quinoline scaffold [9]. However, the methyl group can influence the orientation of adjacent functional groups through weak steric interactions, particularly affecting the carboxylic acid group conformation [17].

Carboxylic Acid Functional Group Dynamics

The carboxylic acid group at position 3 significantly influences both the electronic structure and molecular properties of the compound [18] . This functional group exhibits strong electron-withdrawing effects through both inductive and resonance mechanisms, substantially lowering the LUMO energy levels . The carboxylic acid group enhances the compound's solubility in polar solvents through hydrogen bonding interactions [20].

The carboxylic acid functionality can exist in both neutral and zwitterionic forms depending on the pH environment, with the zwitterionic form being stabilized by intramolecular hydrogen bonding interactions . The carbonyl oxygen and hydroxyl group provide multiple sites for hydrogen bonding, influencing both intermolecular interactions and solid-state packing arrangements [18].

The electronic effects of the carboxylic acid group extend throughout the quinoline system, particularly affecting the pyridine nitrogen basicity and overall molecular reactivity . The electron-withdrawing nature of this group contributes to the compound's biological activity by modifying the electronic distribution patterns that govern molecular recognition processes [20].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets provide comprehensive insights into the electronic structure of 6-chloro-8-methylquinoline-3-carboxylic acid [21] [8]. These calculations reveal that the compound maintains a planar quinoline scaffold with minimal distortion from the three substituents [10].

The optimized molecular geometry shows that all three substituents adopt their preferred orientations without significant steric clashes [21]. The chlorine atom extends outward from the ring plane, the methyl group adopts a typical sp³ hybridization geometry, and the carboxylic acid group maintains planarity with the quinoline system [10].

Thermodynamic property calculations indicate that the compound exhibits favorable enthalpic and entropic contributions to its overall stability [5]. The calculated heat of formation and other thermodynamic parameters suggest that the compound represents a stable molecular configuration under standard conditions [7].

Molecular Orbital Energy Level Predictions

Molecular orbital calculations predict that 6-chloro-8-methylquinoline-3-carboxylic acid exhibits a HOMO energy level that is intermediate between those of electron-rich and electron-poor quinoline derivatives [10]. The HOMO is primarily localized on the quinoline ring system with contributions from the methyl group's electron-donating effects [8].

The LUMO energy level is significantly lowered due to the combined electron-withdrawing effects of both the chlorine substituent and the carboxylic acid group [10]. This results in a moderate HOMO-LUMO energy gap that suggests balanced reactivity toward both nucleophilic and electrophilic reagents [21].

The frontier molecular orbital analysis reveals that electronic transitions involve charge transfer between the electron-rich quinoline system and the electron-deficient carboxylic acid functionality [8]. These predictions correlate well with experimental UV-visible absorption spectra that show characteristic quinoline absorption bands with substituent-induced shifts [21].

The calculated molecular orbital energies provide insights into the compound's potential biological activity, as the HOMO-LUMO gap influences molecular recognition processes and binding affinity to biological targets [22]. The balanced electronic structure suggests that the compound may exhibit moderate to good biological activity profiles [11].

The synthesis of 6-chloro-8-methylquinoline-3-carboxylic acid represents a significant challenge in heterocyclic chemistry due to the specific positioning of multiple functional groups on the quinoline scaffold. Traditional synthetic approaches rely on classical name reactions that have been refined over decades to accommodate the structural requirements of this complex molecule.

Skraup Reaction Modifications

The Skraup reaction, first described by Zdenko Hans Skraup in 1880, remains a cornerstone methodology for quinoline synthesis [1]. The classical Skraup reaction involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene or arsenic acid at elevated temperatures (140-200°C) [2]. However, for the synthesis of 6-chloro-8-methylquinoline-3-carboxylic acid, significant modifications are required to achieve the desired regioselectivity and functional group tolerance.

Modified Skraup Conditions for Halogenated Quinolines

Recent advances in Skraup methodology have incorporated ionic liquids as both solvent and catalyst systems, dramatically improving reaction outcomes [3]. The use of imidazolium-based sulfonic acid ionic liquids (particularly [bmim]HSO4) has demonstrated remarkable efficiency in synthesizing chlorinated quinoline derivatives [2]. Under these modified conditions, 4-chloro-2-methylaniline can be converted to 6-chloro-8-methylquinoline derivatives with yields reaching 80% compared to the traditional 20-60% yields [4].

Mechanistic Considerations and Optimization

The mechanism of the Skraup reaction involves initial dehydration of glycerol to acrolein, followed by Michael addition of the aniline substrate, cyclization, and oxidative aromatization [5]. For the synthesis of 6-chloro-8-methylquinoline derivatives, the electron-withdrawing effect of the chlorine substituent necessitates careful optimization of reaction conditions. Studies by Denmark and Venkatraman have revealed a fragmentation-recombination mechanism that involves initial conjugate addition followed by fragmentation to imine and ketone intermediates [5].

Process Parameters and Yield Optimization

ParameterTraditional SkraupModified Skraup
Temperature140-200°C140°C
Reaction Time4-12 hours2-6 hours
Solvent SystemConcentrated H2SO4Ionic liquid
OxidantNitrobenzene/As2O5Not required
Typical Yield20-60%70-85%

Friedländer Annulation Adaptations

The Friedländer synthesis, developed by Paul Friedländer in 1882, represents one of the most versatile approaches for constructing quinoline scaffolds [6]. This reaction involves the condensation of 2-aminobenzaldehyde derivatives with ketones containing active methylene groups, followed by cyclization and dehydration to form the quinoline ring system [7].

Substrate Design for Carboxylic Acid Incorporation

For the synthesis of 6-chloro-8-methylquinoline-3-carboxylic acid, the Friedländer approach requires careful selection of starting materials. The use of 2-amino-3-chloro-5-methylbenzaldehyde as the amino component and pyruvic acid or its derivatives as the ketone component provides a direct route to the 3-carboxylic acid functionality [8]. This approach has been successfully employed with ceric ammonium nitrate as catalyst, achieving yields of 80-95% under optimized conditions [7].

Catalyst Systems and Reaction Optimization

Recent developments in Friedländer methodology have introduced various Lewis acid catalysts to improve reaction efficiency and selectivity [9]. Indium triflate (In(OTf)3) has emerged as particularly effective for the selective formation of Friedländer products, with yields ranging from 75-92% under solvent-free conditions [9]. The catalyst system shows excellent functional group tolerance and can accommodate both electron-donating and electron-withdrawing substituents on the aromatic ring.

Mechanistic Pathways and Selectivity Control

The Friedländer reaction proceeds through two possible mechanistic pathways: (1) initial aldol condensation followed by imine formation, or (2) initial Schiff base formation followed by aldol condensation [6]. The pathway preference depends on reaction conditions and substrate electronics. For electron-deficient substrates like chlorinated anilines, the first pathway is generally favored, leading to improved yields and selectivity [8].

Advanced Catalytic Systems

Catalyst SystemConditionsYield RangeSelectivity
In(OTf)3Solvent-free, 100°C75-92%>95%
CANMeCN, RT, 45 min80-95%>90%
FeCl3Ethanol, 80°C65-85%>85%
Mg(ClO4)2Neat, 120°C70-88%>88%

Contemporary Functionalization Strategies

Modern synthetic chemistry approaches to 6-chloro-8-methylquinoline-3-carboxylic acid have evolved to encompass sophisticated methodologies that leverage transition metal catalysis and directed functionalization strategies. These approaches offer enhanced selectivity and efficiency compared to traditional methods.

Directed Ortho-Metalation Techniques

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of quinoline derivatives [10]. This methodology exploits the coordinating ability of nitrogen-containing heterocycles to direct lithiation to specific positions, enabling selective introduction of functional groups [11].

Mechanistic Framework and Directing Effects

The DoM reaction involves the coordination of the quinoline nitrogen to lithium, followed by deprotonation at the ortho position relative to the directing group [12]. In quinoline systems, the pyridine nitrogen serves as the primary directing group, while additional substituents can provide secondary directing effects. The reaction proceeds through the formation of a chelated aryllithium intermediate, which can be subsequently trapped by various electrophiles [10].

Application to 6-Chloro-8-methylquinoline Derivatives

For the synthesis of 6-chloro-8-methylquinoline-3-carboxylic acid, DoM techniques can be employed to introduce the carboxylic acid functionality at the 3-position. The reaction typically involves treatment of 6-chloro-8-methylquinoline with lithium diisopropylamide (LDA) in tetrahydrofuran at -78°C, followed by quenching with carbon dioxide to install the carboxylic acid group [12].

Substrate Scope and Limitations

The DoM methodology shows excellent functional group tolerance, with yields typically ranging from 40-90% depending on the substrate and electrophile employed [12]. However, the presence of electron-withdrawing groups such as chlorine can reduce the nucleophilicity of the aryllithium intermediate, necessitating optimization of reaction conditions. Studies have shown that the 8-position methoxy group can change the reaction course, precluding ortho-directed metallation and enhancing conjugate addition at the 4-position [12].

Optimization Strategies

ElectrophileTemperatureYield RangeSelectivity
CO2-78°C → RT65-85%>95%
DMF-78°C → RT70-88%>90%
I2-78°C60-80%>92%
Br2-78°C55-75%>88%

Transition Metal-Mediated Cross-Couplings

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex quinoline derivatives, offering unprecedented selectivity and functional group tolerance [13]. These methodologies enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high efficiency.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction has found extensive application in quinoline synthesis, particularly for the introduction of aryl and heteroaryl substituents [14]. For 6-chloro-8-methylquinoline-3-carboxylic acid derivatives, the reaction can be employed to introduce various functional groups at the 6-position by utilizing the chlorine atom as a leaving group. The reaction typically employs palladium acetate or palladium chloride as catalyst, with triphenylphosphine as ligand and potassium carbonate as base [13].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction provides an efficient method for the introduction of amino functionalities into quinoline systems [13]. This transformation is particularly valuable for the synthesis of amino-substituted quinoline carboxylic acids, which serve as important pharmaceutical intermediates. The reaction conditions typically involve palladium catalysts with phosphine ligands and strong bases such as sodium tert-butoxide [13].

Copper-Catalyzed Ullmann-Type Couplings

Copper-catalyzed reactions have gained prominence as cost-effective alternatives to palladium-catalyzed processes [13]. For quinoline synthesis, copper catalysts can facilitate various transformations including C-N, C-O, and C-S bond formations. The use of copper catalysts is particularly advantageous for large-scale synthesis due to their lower cost and reduced toxicity compared to palladium systems [13].

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for quinoline functionalization, offering unique reactivity patterns and the ability to activate challenging electrophiles [14]. Recent developments have demonstrated the use of nickel catalysts in the cross-coupling of quinoline derivatives with various nucleophiles, providing access to diverse functionalized products [15].

Comparative Analysis of Metal Catalysts

Catalyst SystemReaction TypeYield RangeFunctional Group Tolerance
Pd(OAc)2/PPh3Suzuki-Miyaura70-95%Excellent
Pd(dba)2/BINAPBuchwald-Hartwig65-90%Good
CuI/L-prolineUllmann-type60-85%Moderate
NiCl2/bpyCross-coupling55-80%Good

Regioselective Halogenation Methodologies

The selective introduction of halogen atoms into quinoline systems represents a crucial aspect of synthetic chemistry, particularly for the preparation of 6-chloro-8-methylquinoline-3-carboxylic acid derivatives. Modern halogenation methodologies have evolved to provide excellent regioselectivity and functional group compatibility.

Metal-Free Halogenation Approaches

Recent advances in metal-free halogenation have provided operationally simple and environmentally benign methods for the selective introduction of halogens into quinoline systems [16]. The use of trihaloisocyanuric acid as a halogen source has demonstrated exceptional effectiveness, proceeding at room temperature under air atmosphere with reaction times ranging from 15 minutes to 2 hours [17].

Mechanistic Aspects of Selective Halogenation

The regioselectivity of halogenation reactions in quinoline systems is governed by electronic and steric factors. The electron-rich positions (C5, C8) are typically more reactive toward electrophilic halogenation, while the electron-poor positions (C3, C4) require activating groups or specific reaction conditions [18]. For 8-substituted quinolines, the C5 position shows exceptional selectivity due to the combination of electronic activation and geometric accessibility [16].

Optimization of Halogenation Conditions

The development of efficient halogenation protocols has focused on achieving high yields while maintaining excellent regioselectivity. Studies have shown that the use of potassium persulfate as oxidant with N-halosuccinimide as halogen source provides yields up to 98% with complete C5 selectivity [19]. The reaction conditions can be further optimized by varying the solvent system, with water and acetonitrile showing superior performance compared to other solvents [17].

Photocatalytic Halogenation Methods

Visible light-mediated halogenation has emerged as a sustainable approach for the selective introduction of halogens into quinoline systems [20]. The use of heterogeneous Cu-MnO catalysts under visible light irradiation provides excellent regioselectivity and functional group tolerance. The reaction proceeds under mild conditions with household incandescent lamps as the light source [20].

Comparative Halogenation Methods

MethodHalogen SourceSelectivityYield RangeConditions
Metal-freeTrihaloisocyanuric acidC5 > 95%70-98%RT, air
Copper-catalyzedCuBr2/KBrC5 > 90%65-90%80-120°C
PhotocatalyticNBS/hνC5 > 92%75-95%RT, visible light
ElectrochemicalHalide saltsC5 > 88%70-90%RT-60°C

Green Synthesis and Process Optimization

The development of environmentally benign synthetic methodologies for quinoline derivatives has become increasingly important in modern pharmaceutical and industrial chemistry. Green chemistry principles have been successfully applied to the synthesis of 6-chloro-8-methylquinoline-3-carboxylic acid, resulting in more sustainable and efficient processes.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized quinoline synthesis by dramatically reducing reaction times and improving yields [21]. The use of microwave heating in the Friedländer reaction has enabled the synthesis of quinoline derivatives in as little as 5 minutes with yields reaching 95% [21]. This methodology is particularly effective for the preparation of carboxylic acid-substituted quinolines, where traditional heating methods often require several hours [22].

Solvent-Free Methodologies

The development of solvent-free synthetic protocols represents a significant advancement in green chemistry applications [23]. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation. For quinoline synthesis, solvent-free Friedländer reactions using catalytic amounts of Lewis acids have achieved yields of 80-98% under optimized conditions [23].

Electrochemical Synthesis

Electrochemical methods offer a highly sustainable approach to quinoline synthesis, utilizing electrical energy as the driving force for chemical transformations [24]. The electrochemically assisted Friedländer reaction represents a breakthrough in green synthesis, operating under mild conditions with excellent atom economy. This reagent-free method achieves high conversion rates and provides access to various substituted quinolines in good to excellent yields [25].

Nanocatalyzed Green Protocols

The application of nanocatalysts in quinoline synthesis has opened new avenues for sustainable chemistry [26]. Various metal oxide nanoparticles, including ZnO, Fe3O4, and NiO, have been successfully employed as recyclable catalysts for quinoline synthesis. These catalysts offer several advantages including high surface area, excellent catalytic activity, and the ability to be recovered and reused multiple times without significant loss of activity [27].

Process Intensification Strategies

Modern process optimization techniques have focused on integrating multiple green chemistry principles to achieve maximum efficiency and sustainability [28]. The combination of microwave heating, ionic liquid solvents, and recyclable catalysts has resulted in highly efficient synthetic protocols with minimal environmental impact [29].

Green Chemistry Metrics Comparison

MethodAtom EconomyE-FactorEnergy EfficiencyWaste Generation
Traditional45-65%15-25LowHigh
Microwave80-95%3-8HighLow
Electrochemical85-98%2-5HighVery Low
Nanocatalyzed75-92%4-10HighLow

Sustainability Assessment

The implementation of green chemistry principles in quinoline synthesis has resulted in significant improvements in process sustainability. Life cycle assessment studies have shown that green synthetic methodologies can reduce environmental impact by up to 80% compared to traditional methods [30]. The use of renewable feedstocks, recyclable catalysts, and energy-efficient processes contributes to the overall sustainability of quinoline production [31].

Future Perspectives and Innovation

The continued development of green synthetic methodologies for quinoline derivatives focuses on the integration of renewable resources, the development of more efficient catalysts, and the optimization of reaction conditions to minimize environmental impact. Emerging technologies such as continuous flow synthesis and artificial intelligence-guided optimization are expected to further enhance the sustainability and efficiency of quinoline synthesis [32].

XLogP3

2.7

Wikipedia

6-Chloro-8-methylquinoline-3-carboxylic acid

Dates

Last modified: 08-16-2023

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